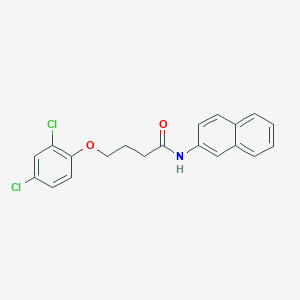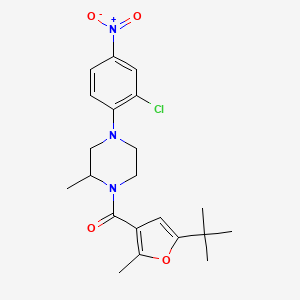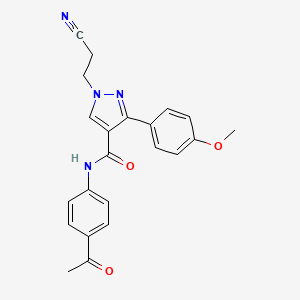
4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide, also known as dicamba, is a selective herbicide widely used in agriculture. It belongs to the chemical class of benzoic acid derivatives and is commonly used to control broadleaf weeds in crops such as corn, soybeans, and wheat. Dicamba works by disrupting the growth and development of plants, leading to their eventual death.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in various scientific research applications such as:
1. Weed control in agriculture: Dicamba is commonly used to control broadleaf weeds in crops such as corn, soybeans, and wheat. Its effectiveness in controlling weeds has been extensively studied and documented.
2. Plant physiology research: Dicamba has been used in plant physiology research to study the effects of herbicides on plant growth and development. It has been shown to disrupt the auxin signaling pathway in plants, leading to abnormal growth and development.
3. Environmental impact studies: Dicamba has been studied for its potential impact on the environment, including its effects on non-target plants and animals. Research has shown that 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can drift and cause damage to neighboring crops and vegetation.
作用机制
Dicamba works by disrupting the growth and development of plants. It does this by mimicking the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba binds to the auxin receptor, leading to abnormal growth and development in the plant. This eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. These include:
1. Disruption of the auxin signaling pathway: Dicamba binds to the auxin receptor, leading to abnormal growth and development in the plant.
2. Inhibition of cell division: Dicamba inhibits cell division in plants, leading to stunted growth and development.
3. Induction of oxidative stress: Dicamba has been shown to induce oxidative stress in plants, leading to damage to cellular components such as proteins and lipids.
实验室实验的优点和局限性
Dicamba has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High selectivity: Dicamba is highly selective for broadleaf weeds, making it a useful tool for studying the effects of herbicides on plant growth and development.
2. Well-documented effects: The effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on plants have been extensively studied and documented, making it a useful tool for plant physiology research.
Some of the limitations of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide for use in lab experiments include:
1. Potential for environmental contamination: Dicamba can drift and cause damage to neighboring crops and vegetation, making it difficult to use in field experiments.
2. Limited scope of research: Dicamba is primarily used for weed control in agriculture, limiting its potential applications in lab experiments.
未来方向
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide. Some of these include:
1. Development of new herbicides: Research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can lead to the development of new herbicides with improved efficacy and reduced environmental impact.
2. Study of the effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on non-target organisms: Further research is needed to study the effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on non-target plants and animals.
3. Development of new plant growth regulators: The auxin signaling pathway is an important target for the development of new plant growth regulators, and research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can lead to the discovery of new compounds with similar effects.
In conclusion, 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide is a selective herbicide widely used in agriculture for weed control. It works by disrupting the growth and development of plants, leading to their eventual death. Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has several advantages and limitations for use in lab experiments, and there are several future directions for research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide.
合成方法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with naphthalene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with butylamine to form 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide. This process is known as the butylation of naphthalene-2-carboxylic acid.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-16-8-10-19(18(22)13-16)25-11-3-6-20(24)23-17-9-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXAVNCLFRFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)

![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)
![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)

